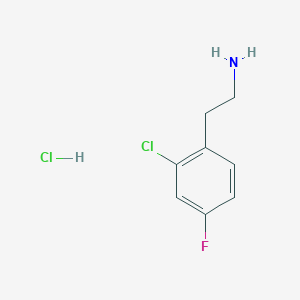
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride” are not mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride” such as its density, melting point, boiling point, etc., are not provided in the search results .Scientific Research Applications
Electrophilic Amination in Organic Chemistry
The electrophilic amination of compounds related to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride is significant in organic chemistry. Bombek et al. (2004) demonstrated the electrophilic amination of 4-fluorophenol with diazenes, highlighting a process involving the complete removal of the fluorine atom and the introduction of the chlorine atom (Bombek et al., 2004).
Anti-Influenza Virus Activity
In pharmacological research, compounds structurally similar to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride have been investigated for their potential anti-influenza virus activity. Oka et al. (2001) synthesized novel tricyclic compounds with a unique amine moiety showing potent anti-influenza A virus activity (Oka et al., 2001).
Chemical Synthesis
The compound has been involved in various chemical synthesis processes. For instance, Tan Bin (2010) described the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, demonstrating the potential for creating complex molecules (Tan Bin, 2010).
Antiarrhythmic Drug Development
In the development of antiarrhythmic drugs, derivatives of this compound have been studied. Glushkov et al. (2011) synthesized new piperidyl-4-ethane derivatives with antiarrhythmic activity, selecting a compound structurally related to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride for clinical trials as a class III antiarrhythmic drug (Glushkov et al., 2011).
Anti-Inflammatory Activity
Compounds structurally related to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride have been explored for their anti-inflammatory properties. Yue Sun et al. (2019) synthesized fluorine-substituted derivatives and found that these compounds displayed potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activity (Yue Sun et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-8-5-7(10)2-1-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNISAIPBAVUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



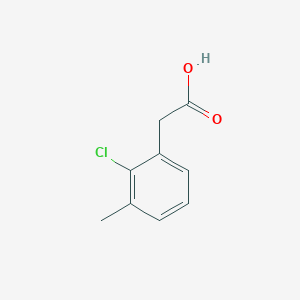

![2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide](/img/structure/B1422901.png)
![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)
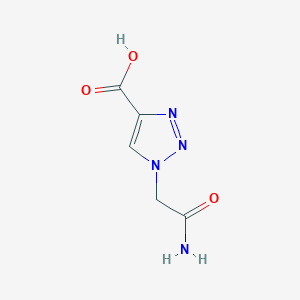
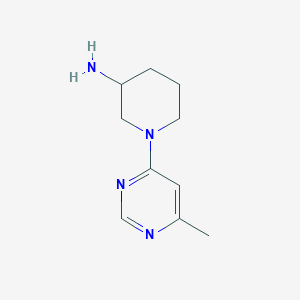
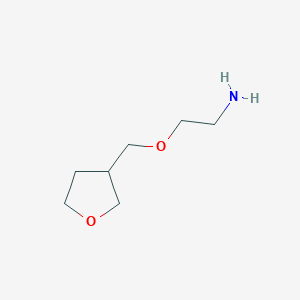
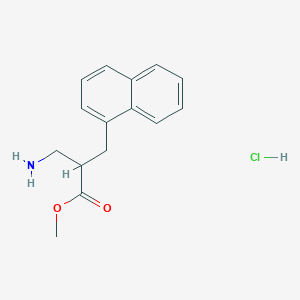
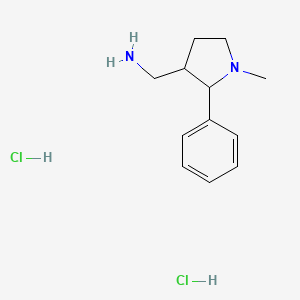
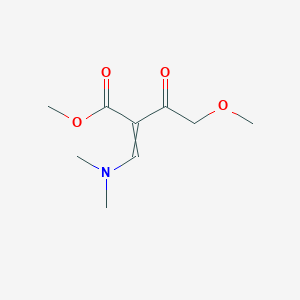
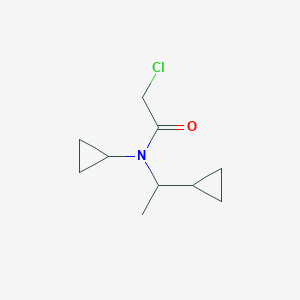
![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)
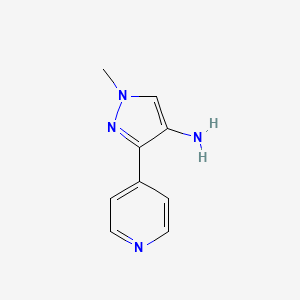
![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1422921.png)